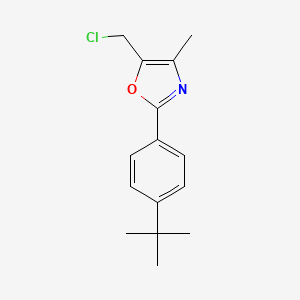![molecular formula C26H26Cl2N2O B13220389 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13220389.png)
1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is a synthetic organic compound that belongs to the class of pyrrolopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of chlorophenyl and cyclohexyl groups via substitution reactions.
Methylation: Addition of the methyl group to the pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Halogen substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H-pyrrole
- 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H-pyridine
Uniqueness
1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is unique due to its specific structural features, such as the presence of both chlorophenyl and cyclohexyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C26H26Cl2N2O |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-6,7-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C26H26Cl2N2O/c1-17-24-23(15-16-29(26(24)31)20-7-3-2-4-8-20)30(22-10-6-5-9-21(22)28)25(17)18-11-13-19(27)14-12-18/h5-6,9-14,20H,2-4,7-8,15-16H2,1H3 |
Clé InChI |
UWYLGMOWVWPMPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C(=O)N(CC2)C3CCCCC3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
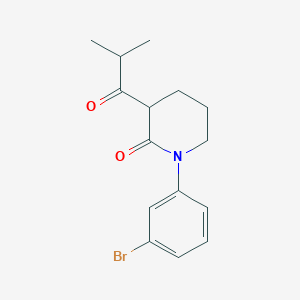
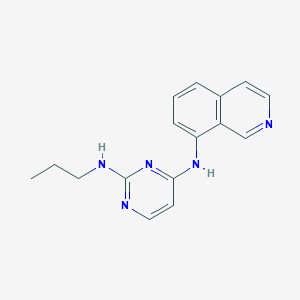
![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
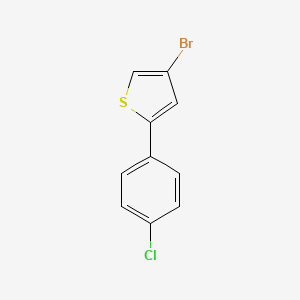

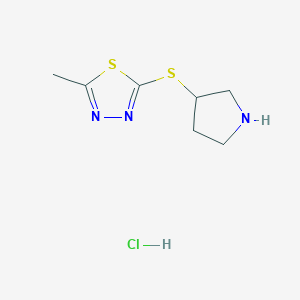


![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)

